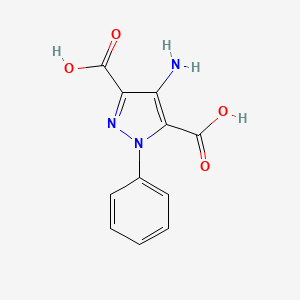

4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid

Description

Significance of Pyrazole (B372694) Dicarboxylic Acid Scaffolds in Organic Chemistry

Pyrazole dicarboxylic acid scaffolds are of considerable importance in organic chemistry due to their utility as versatile building blocks in the synthesis of more complex molecules. The presence of multiple reactive sites—the carboxylic acid groups, the amino group, and the pyrazole ring itself—allows for a wide range of chemical transformations. These scaffolds are integral in the construction of novel heterocyclic systems and coordination polymers. The carboxylic acid moieties can be readily converted into other functional groups such as esters, amides, and acid chlorides, paving the way for the synthesis of a diverse library of derivatives. Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation technologies.

Historical Context of Substituted Pyrazole Synthesis and Reactivity

The synthesis of the pyrazole ring system dates back to the late 19th century, with the pioneering work of Ludwig Knorr. The classical Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), remains a fundamental method for constructing the pyrazole core. Over the decades, numerous modifications and novel synthetic routes have been developed to access a wide array of substituted pyrazoles with greater efficiency and regioselectivity.

Structural Features and Chemical Environment of the 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic Acid System

In the solid state, the pyrazole ring is expected to be largely planar. The amino and carboxylic acid groups are likely to be nearly coplanar with the pyrazole ring, a conformation stabilized by intramolecular hydrogen bonding between the amino and carboxyl groups. nih.gov However, due to steric hindrance, the phenyl group attached to the N1 position is anticipated to be twisted out of the plane of the pyrazole ring. For instance, in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by approximately 48.13°. nih.gov

The chemical environment of the molecule is characterized by a high degree of functionalization. The amino group acts as a hydrogen bond donor, while the carboxylic acid groups can act as both hydrogen bond donors and acceptors. This facilitates the formation of extensive intermolecular hydrogen bonding networks, leading to the assembly of supramolecular structures. A common motif observed in the crystal structures of related carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups. nih.gov

Representative Crystallographic Data for a Related Compound: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7937 (5) |

| b (Å) | 21.613 (3) |

| c (Å) | 11.1580 (16) |

| β (°) | 92.170 (2) |

| Volume (ų) | 914.2 (2) |

The spectroscopic properties of this compound can be predicted based on the analysis of similar structures. The infrared (IR) spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acids, and C=O stretching of the carboxyl groups. The ¹H Nuclear Magnetic Resonance (NMR) spectrum would display signals corresponding to the protons of the phenyl ring, the amino group, and the acidic protons of the carboxylic acids. The ¹³C NMR spectrum would show distinct resonances for the carbon atoms of the pyrazole ring, the phenyl ring, and the carboxyl groups.

Predicted Spectroscopic Data Ranges for this compound

| Spectroscopy | Functional Group | Predicted Chemical Shift/Wavenumber |

| IR | N-H stretch (amine) | 3300-3500 cm⁻¹ |

| IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O stretch (carboxylic acid) | 1680-1710 cm⁻¹ |

| ¹H NMR | Aromatic protons (phenyl) | δ 7.0-8.0 ppm |

| ¹H NMR | Amine protons | δ 4.0-6.0 ppm (broad) |

| ¹H NMR | Carboxylic acid protons | δ 10.0-13.0 ppm (broad) |

| ¹³C NMR | Aromatic carbons | δ 110-150 ppm |

| ¹³C NMR | Carboxyl carbons | δ 160-180 ppm |

Overview of Research Trajectories for Pyrazole Carboxylic Acids

Research involving pyrazole carboxylic acids is multifaceted and continues to expand. A significant area of focus is in medicinal chemistry, where the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. Pyrazole carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

Another prominent research trajectory is in the field of materials science. As previously mentioned, pyrazole dicarboxylic acids are excellent ligands for the construction of metal-organic frameworks (MOFs). Researchers are actively exploring the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas separation, catalysis, and sensing.

Furthermore, pyrazole carboxylic acids serve as key intermediates in the synthesis of agrochemicals, dyes, and pigments. The ability to functionalize the pyrazole core and the carboxylic acid groups allows for the fine-tuning of the properties of the final products. The ongoing development of more efficient and sustainable synthetic methodologies for the preparation of these compounds is also a key area of research.

Properties

IUPAC Name |

4-amino-1-phenylpyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-7-8(10(15)16)13-14(9(7)11(17)18)6-4-2-1-3-5-6/h1-5H,12H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREUJEOSWRVHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1 Phenyl 1h Pyrazole 3,5 Dicarboxylic Acid and Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the foundational step in the synthesis of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid. Various strategies have been developed to achieve this, primarily relying on the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Cyclo-condensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Precursors

Cyclo-condensation reactions are a cornerstone of pyrazole synthesis, offering a direct and efficient route to the heterocyclic core. nih.govmdpi.com This approach typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com The use of phenylhydrazine (B124118) is a common strategy to introduce the 1-phenyl substituent regioselectively. organic-chemistry.org

The Knorr pyrazole synthesis, a classic example of this type of reaction, involves the condensation of a β-diketone with a hydrazine. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is a key consideration, often influenced by the reaction conditions and the nature of the substituents. organic-chemistry.org

Alternative carbonyl precursors, such as α,β-unsaturated ketones and acetylenic ketones, can also be employed. nih.govmdpi.com For instance, the reaction of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov Similarly, α,β-alkynic aldehydes and ketones react with hydrazines to afford pyrazoles, although mixtures of regioisomers can sometimes be obtained. mdpi.com

| Precursor Type | Hydrazine Derivative | Key Features |

| 1,3-Diketones | Phenylhydrazine | Direct route to 1-phenylpyrazoles. Regioselectivity is a key consideration with unsymmetrical diketones. youtube.comorganic-chemistry.org |

| α,β-Unsaturated Ketones | Substituted Hydrazines | Forms pyrazoline intermediate, which requires subsequent oxidation to the pyrazole. nih.gov |

| Acetylenic Ketones | Hydrazine Hydrate | Can lead to the formation of regioisomeric pyrazoles. mdpi.com |

| α-Oxoketene O,N-acetals | Hydrazine Derivatives | Can be used to prepare aminopyrazoles. nih.gov |

Multi-Component Reaction (MCR) Approaches to Pyrazole Carboxylic Acid Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and diversity generation. Several MCRs have been developed for the synthesis of pyrazole carboxylic acid derivatives. nih.govbeilstein-journals.org

One common MCR strategy involves the in situ generation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine derivative. nih.gov For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine can lead to highly substituted pyrazoles. researchgate.net The use of ionic liquids as both catalyst and solvent has been shown to be effective in some of these reactions. researchgate.net

Another approach involves a four-component reaction, for instance, between an aldehyde, hydrazine hydrate, a β-ketoester, and an enolizable active methylene compound. These reactions can proceed through a cascade of transformations including Knoevenagel condensation, Michael addition, and cyclization to afford highly functionalized pyrano[2,3-c]pyrazoles, which can be further modified. researchgate.net

| Number of Components | Starting Materials Example | Resulting Pyrazole Derivative |

| Three | Aldehyde, Malononitrile, Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile |

| Four | Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | 1,4-Dihydropyrano[2,3-c]pyrazole |

Directed Syntheses via α-Haloacid Derivatives

Information regarding the direct synthesis of pyrazoles utilizing α-haloacid derivatives as a primary strategy is not prominently featured in the reviewed literature.

Functionalization of the Pyrazole Core

Once the pyrazole ring is formed, the next critical phase is the introduction and manipulation of functional groups to arrive at the target molecule, this compound. This involves the regioselective placement of the amino and phenyl substituents and the introduction of the dicarboxylic acid functionality.

Regioselective Introduction of Amino and Phenyl Substituents

The regioselective synthesis of substituted pyrazoles is paramount to ensure the correct placement of the amino and phenyl groups. The phenyl group at the N1 position is typically introduced by using phenylhydrazine or its derivatives as a starting material in the pyrazole ring formation step. researchgate.net The choice of the substituted nitrogen atom of the hydrazine derivative as the nucleophile in the initial condensation step often dictates the final regiochemistry. researchgate.net

The introduction of an amino group at the C4 position can be achieved through various methods. One common route is the reduction of a 4-nitropyrazole, which can be prepared by nitration of the corresponding pyrazole. Another strategy involves the use of starting materials that already contain a nitrogen functionality that can be converted to an amino group. For instance, the reaction of β-ketonitriles with hydrazines can lead to the formation of 3(5)-aminopyrazoles. The synthesis of 4-aminopyrazoles has also been described, highlighting their importance as synthetic intermediates.

| Substituent | Position | Method of Introduction |

| Phenyl | N1 | Use of phenylhydrazine in cyclo-condensation reactions. researchgate.net |

| Amino | C4 | Reduction of a 4-nitropyrazole intermediate. |

| Amino | C3/C5 | Cyclo-condensation of β-ketonitriles with hydrazines. |

Carboxylation Strategies for Dicarboxylic Acid Functionality

The introduction of carboxylic acid groups at the C3 and C5 positions of the pyrazole ring is a key step in the synthesis of the target molecule. Several strategies can be employed for this purpose.

One direct method is the oxidation of pyrazoles bearing alkyl or other oxidizable groups at the desired positions. For example, 3,5-dimethyl-1H-pyrazole can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield 1H-pyrazole-3,5-dicarboxylic acid. nih.gov

Another approach involves the construction of the pyrazole ring from precursors that already contain the carboxylic acid or ester functionalities. For instance, the condensation of a 1,3-diketoester with a hydrazine derivative can lead to the formation of a pyrazole with a carboxylate group at the C3 or C5 position. The hydrolysis of the resulting ester then yields the corresponding carboxylic acid.

Furthermore, pyrazole-3,4-dicarboxylic acid derivatives have been synthesized, which can serve as precursors for further functionalization. The introduction of a carboxylate group at the C4 position can also be used as a blocking group to direct other functionalizations to the C5 position, with subsequent decarboxylation to yield the C5-substituted product.

| Carboxylation Method | Description | Example |

| Oxidation | Oxidation of alkyl-substituted pyrazoles. | Oxidation of 3,5-dimethyl-1H-pyrazole to 1H-pyrazole-3,5-dicarboxylic acid. nih.gov |

| From Carboxylated Precursors | Cyclo-condensation using 1,3-diketoesters. | Reaction of a 1,3-diketoester with a hydrazine to form a pyrazole-3-carboxylate. |

| Hydrolysis | Saponification of pyrazole esters. | Basic hydrolysis of ethyl 1,5-diphenylpyrazole-4-carboxylate. |

Optimization of Reaction Conditions and Efficiency

A diverse array of catalytic systems has been explored to enhance the synthesis of pyrazoles, ranging from traditional acid catalysts to more sustainable and recyclable options. In the classic Knorr pyrazole synthesis, an acid catalyst is typically used to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound. jetir.org However, modern approaches have introduced a variety of catalysts to improve reaction conditions and outcomes.

Green catalysts, such as the readily available and non-toxic ammonium (B1175870) chloride, have been successfully employed in Knorr pyrazole synthesis, often in conjunction with renewable solvents like ethanol. jetir.org This approach minimizes the environmental impact associated with more hazardous traditional catalysts. jetir.org

Heterogeneous catalysts, including nanocatalysts, are gaining prominence due to their ease of separation and potential for recycling. thieme-connect.com For instance, a novel nanocatalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated significant activity and selectivity in the three-component, one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This catalyst allows for high yields under mild conditions and can be reused over several cycles without a significant loss of activity. nih.gov Similarly, alumina–silica-supported MnO2 has been used as a recyclable catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in water. researchgate.net

Transition-metal catalysis also offers powerful and selective methods for pyrazole synthesis. nih.gov Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using inexpensive Cu₂O as the promoter and air as the green oxidant, showcases a method with high atom economy and regioselectivity. organic-chemistry.org

The choice of catalyst can significantly impact the reaction yield and time, as illustrated in the table below, which compares different catalytic systems in the synthesis of pyrazole analogues.

| Catalyst System | Substrates | Solvent | Reaction Time | Yield (%) | Reference |

| Ammonium Chloride | Acetyl acetone, Hydrazine | Ethanol | - | - | jetir.org |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl hydrazine | H₂O/EtOH | 15–27 min | 85–93 | nih.gov |

| Alumina–silica-supported MnO₂ | Substituted benzaldehydes, Malononitrile, Phenyl hydrazine | Water | - | High | researchgate.net |

| SnO–CeO₂ nanocomposite | Malononitrile, Phenylhydrazine, Substituted aromatic aldehydes | Water | - | 81–96 | researchgate.net |

| Cu₂O | N,N-disubstituted hydrazines, Alkynoates | - | - | Good | organic-chemistry.org |

This table is generated based on data from multiple sources to illustrate the impact of different catalytic systems.

The solvent plays a crucial role in pyrazole synthesis, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. Traditional syntheses often rely on organic solvents like ethanol, toluene, and acetonitrile. tandfonline.com However, the principles of green chemistry encourage the use of more environmentally benign solvents or solvent-free conditions. nih.govbenthamdirect.com

Water is an increasingly popular solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com The synthesis of various pyrazole derivatives has been successfully carried out in aqueous media, often leading to high yields and simplified product isolation. thieme-connect.comresearchgate.net For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is efficiently conducted in a 70% ethanol-water mixture. nih.gov

Solvent-free reactions represent an ideal green chemistry approach, minimizing solvent waste and often leading to shorter reaction times and higher yields. tandfonline.com Microwave-assisted synthesis under solvent-free conditions has proven to be an effective method for producing pyrazoles, demonstrating improved yields and reduced reaction times compared to conventional heating in solvents. researchgate.netrsc.org

The choice of solvent can also influence the regioselectivity of the reaction. For instance, in the synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds, aprotic dipolar solvents like N,N-dimethylformamide (DMF) have been found to give better results than polar protic solvents such as ethanol. nih.gov

The effect of different solvent systems on the yield of pyrazole synthesis is highlighted in the following table.

| Reaction | Solvent | Conditions | Yield (%) | Reference |

| Synthesis of pyrazole derivatives | Acetone | Room Temperature, 72h | 75 | tandfonline.com |

| Synthesis of pyrazole derivatives | Solvent-free (with TBAB) | Room Temperature | 75-86 | tandfonline.com |

| Synthesis of quinolylpyrano[2,3-c]pyrazoles | TEAA (ionic liquid) | Reflux, 5h | 88 | rsc.org |

| Synthesis of pyrano[2,3-c]pyrazole derivatives | H₂O–ethanol | Microwave | - | rsc.org |

| Synthesis of 5-amino-1,3-diphenyl-1 H-pyrazole-4-carbonitrile | Water | Room Temperature | 81-96 | researchgate.net |

This table is generated from various sources to compare the effects of different solvents on reaction yields.

Atom Economy and Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for pyrazoles, focusing on minimizing waste, reducing the use of hazardous substances, and maximizing the incorporation of starting materials into the final product (atom economy). jetir.org

Atom Economy: This principle, a cornerstone of green chemistry, aims to maximize the efficiency of a chemical reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product. jetir.orgorganic-chemistry.org Multi-component reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. nih.gov The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives via a one-pot, three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine is a prime example of an atom-economical approach. nih.govresearchgate.net

Green Chemistry Principles in Practice:

Use of Green Solvents and Catalysts: As discussed, the shift towards water, ethanol, and solvent-free conditions, along with the use of recyclable and non-toxic catalysts, aligns with green chemistry principles. researchgate.netjetir.orgthieme-connect.com

Energy Efficiency: Microwave and ultrasonic irradiation are being utilized to accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. benthamdirect.comrsc.org

Renewable Feedstocks: While not extensively detailed in the context of this specific compound, the broader goal of green chemistry is to utilize renewable resources whenever feasible. jetir.org

Waste Prevention: One-pot synthesis and MCRs are inherently waste-reducing as they often eliminate the need for intermediate isolation and purification steps, which can generate significant solvent and material waste. organic-chemistry.org

The adoption of these principles is not only environmentally beneficial but also often leads to more efficient, cost-effective, and safer synthetic processes for pyrazole derivatives. researchgate.netbenthamdirect.com

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Amino Group at C-4

The amino group at the C-4 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of reactions, leading to the formation of amides, sulfonamides, imines, and fused heterocyclic systems.

Acylation and Sulfonamidation Reactions

The amino group of 4-aminopyrazole derivatives readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylpyrazoles. While specific studies on the acylation of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid are not extensively detailed in the reviewed literature, the general reactivity of aminopyrazoles suggests that this reaction would proceed under standard acylation conditions. For instance, the acylation of related aminopyrazole compounds is a well-established synthetic route.

Similarly, sulfonamidation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of pyrazole sulfonamide derivatives. The reactivity of aminopyrazoles in sulfonylation reactions is a known pathway for the synthesis of compounds with potential biological activities.

| Reagent Type | General Reactant | Product Type |

| Acylating Agent | R-COCl or (R-CO)₂O | N-Acylpyrazole |

| Sulfonylating Agent | R-SO₂Cl | N-Sulfonylpyrazole |

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-4 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds under acidic or basic catalysis. The resulting imines can serve as versatile intermediates for the synthesis of more complex molecules. For example, the condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with aniline (B41778) derivatives leads to the formation of the corresponding Schiff bases. nih.gov While direct examples with this compound are not explicitly documented, the fundamental reactivity of the amino group suggests its capability to undergo such transformations.

Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown the formation of stable hemiaminals and Schiff bases, with the product outcome being influenced by the electronic nature of the substituents on the benzaldehyde (B42025) and the reaction solvent. mdpi.com

Diazotization and Subsequent Transformations

The amino group of 4-aminopyrazoles can be converted to a diazonium salt through diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.

For instance, the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by intramolecular cyclization of the intermediate diazo compounds under acidic conditions, is a known method for the synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.govtriazin-4-ones. beilstein-journals.org This highlights the potential of the amino group in this compound to participate in similar cyclization reactions to form fused triazine systems.

Furthermore, pyrazolyldiazonium salts can be coupled with active methylene (B1212753) compounds to generate azo compounds, which are themselves useful synthetic intermediates. semanticscholar.org

Participation in Fused Heterocyclic System Formation (e.g., Pyrazolo[4,3-d]pyrimidines, Pyrazolo[3,4-d]triazines)

The 4-amino group, often in conjunction with an adjacent functional group, is instrumental in the construction of fused heterocyclic systems. This is a particularly important area of reactivity for aminopyrazoles, as the resulting fused rings often exhibit significant biological activity.

Pyrazolo[4,3-d]pyrimidines: The synthesis of pyrazolo[4,3-d]pyrimidines can be achieved from aminopyrazole precursors. For example, 4-Amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide can be treated with a substituted carboxylic acid, followed by cyclization to yield the pyrazolo[4,3-d]pyrimidine core. nih.govresearchgate.net This general strategy suggests that this compound could be a valuable precursor for novel pyrazolo[4,3-d]pyrimidine derivatives. The general synthetic scheme involves the initial formation of an amide, which then undergoes intramolecular cyclization. researchgate.net

Pyrazolo[3,4-d]triazines: The formation of the pyrazolo[3,4-d]triazine ring system often involves the diazotization of an aminopyrazole derivative as a key step. The resulting diazonium salt can then undergo cyclization. For example, 3-amino-1H-pyrazole-4-carboxamides can be diazotized and cyclized to form pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.govtriazin-4-ones. beilstein-journals.org Another approach involves the cyclative cleavage of pyrazolyltriazenes, which serve as protected diazonium species, to yield pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.gov-3H-triazine derivatives. beilstein-journals.org

Reactions Involving the Carboxylic Acid Groups at C-3 and C-5

The two carboxylic acid groups at the C-3 and C-5 positions of the pyrazole ring provide another avenue for derivatization. These acidic groups can undergo reactions typical of carboxylic acids, most notably esterification.

Esterification Reactions

The carboxylic acid groups of this compound can be converted to their corresponding esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net

The synthesis of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate has been reported, indicating the feasibility of esterifying both carboxylic acid groups. researchgate.net The resulting diester, diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate, is a valuable synthetic intermediate, as the ester groups can be more readily manipulated than the carboxylic acid groups for certain subsequent reactions.

The esterification of pyrazole-3-carboxylic acids can also be achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with an alcohol. dergipark.org.tr

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate |

| Acyl Chloride Formation followed by Esterification | Thionyl Chloride (SOCl₂), then Alcohol | Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate |

Amide Formation

The presence of two carboxylic acid groups at the C3 and C5 positions of the pyrazole ring makes this compound a prime candidate for the synthesis of diamides. This transformation is a cornerstone of derivatization, enabling the introduction of a wide array of substituents and significantly altering the molecule's physicochemical properties.

The formation of amides from carboxylic acids typically requires an activation step to convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com A common strategy involves the use of coupling agents. For instance, a stirred solution of a pyrazole carboxylic acid can be treated with triethylamine, followed by a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF). rsc.org The desired amine is then added to this activated mixture to form the corresponding amide. rsc.org

Alternatively, the carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. nih.govresearchgate.net The reaction of pyrazole carboxylic acid chlorides with various aliphatic and aromatic amines has been shown to produce the corresponding amide derivatives in good yields. researchgate.net Given that the target molecule possesses two carboxylic acid groups, sequential or simultaneous reactions can lead to the formation of mono-amides or diamides, depending on the stoichiometry of the reagents used.

| Reactant Amine | Potential Diamide Product | Reaction Conditions Example |

|---|---|---|

| Aniline | 4-Amino-N3,N5-diphenyl-1-phenyl-1H-pyrazole-3,5-dicarboxamide | EDCI, HOBt, Triethylamine in DMF |

| Benzylamine | 4-Amino-N3,N5-dibenzyl-1-phenyl-1H-pyrazole-3,5-dicarboxamide | Convert to di-acid chloride with SOCl₂, then add benzylamine |

| Cyclohexylamine | 4-Amino-N3,N5-dicyclohexyl-1-phenyl-1H-pyrazole-3,5-dicarboxamide | DCC (dicyclohexylcarbodiimide) as coupling agent |

| Ammonia | 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxamide | Convert to di-acid chloride, then add aqueous ammonia |

Anhydride (B1165640) and Acid Chloride Formation

The carboxylic acid groups of this compound can be converted into more reactive derivatives like acid chlorides and anhydrides. These intermediates are valuable for subsequent nucleophilic acyl substitution reactions.

Acid Chloride Formation: The synthesis of the di-acid chloride is typically achieved by treating the dicarboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net For example, reacting 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride successfully yields the corresponding pyrazole-carboxylic acid chloride. researchgate.net A similar reaction with this compound would be expected to produce 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarbonyl dichloride.

Anhydride Formation: Dicarboxylic acids can form cyclic anhydrides upon heating, particularly if they can form a stable five- or six-membered ring. libretexts.org However, the 3,5-substitution pattern on the pyrazole ring in the target molecule makes the formation of a simple intramolecular cyclic anhydride unlikely. Instead, intermolecular dehydration could lead to the formation of polymeric anhydrides. Another important pathway is the formation of mixed anhydrides. thieme-connect.de These are often generated in situ for peptide synthesis by reacting an N-protected amino acid with an acid chloride, like pivaloyl chloride, in the presence of a tertiary amine. thieme-connect.degoogle.com This method could be adapted to activate one or both of the carboxylic acid groups in this compound for subsequent reactions.

Salt Formation and pH-Dependent Protonation/Deprotonation

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its protonation state is highly dependent on the pH of the surrounding medium.

Acidic Groups: The two carboxylic acid groups are acidic and will lose protons to form carboxylate anions (-COO⁻) in neutral to basic conditions.

Basic Groups: The amino group at the C4 position is basic and will accept a proton to form an ammonium (B1175870) cation (-NH₃⁺) in acidic conditions. The nitrogen atoms within the pyrazole ring also exhibit basic properties.

The specific pKa values of each functional group dictate the precise pH ranges for these protonation and deprotonation events. The dicarboxylate form of the molecule can readily form salts with various cations. For instance, studies on 3,5-pyrazoledicarboxylic acid have shown its ability to react with organotin compounds to form complex coordination polymers, highlighting the coordinating ability of the carboxylate groups. acs.org Similarly, the formation of an acid sodium salt of 1H-pyrazole-3,4,5-tricarboxylic acid has been reported, demonstrating straightforward salt formation with alkali metals. researchgate.net

| pH Range | Predominant Species | Net Charge |

|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Dicarboxylic acid, Protonated amino group (-COOH, -NH₃⁺) | Positive (+) |

| Weakly Acidic / Neutral (e.g., pH 4-6) | Dicarboxylate, Protonated amino group (-COO⁻, -NH₃⁺) or Neutral amino group (-NH₂) | Zwitterionic (0) or Negative (-) |

| Strongly Basic (e.g., pH > 10) | Dicarboxylate, Neutral amino group (-COO⁻, -NH₂) | Negative (2-) |

Decarboxylation Reactions and Related Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, typically induced by heat. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. The presence of the electron-rich pyrazole ring could stabilize an adjacent carbanion, potentially facilitating this reaction.

Heating the dicarboxylic acid could lead to the sequential loss of one or both carboxyl groups.

Monodecarboxylation: Loss of one CO₂ molecule would yield 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid or 4-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid .

Didecarboxylation: Loss of both CO₂ molecules would result in the formation of 4-Amino-1-phenyl-1H-pyrazole .

While specific studies on the decarboxylation of this exact molecule are scarce, related decarboxylative functionalization reactions are known. For example, various aliphatic carboxylic acids can undergo decarboxylative thiocyanation under photoredox catalysis conditions, indicating that the carboxyl group can be replaced with other functional groups via radical intermediates. acs.org Such advanced synthetic methods could potentially be applied to modify the pyrazole core at the 3- or 5-positions following decarboxylation.

Reactivity of the Pyrazole Ring System

Electrophilic Aromatic Substitution (e.g., Halogenation)

The pyrazole ring is an aromatic heterocycle and, in principle, can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents on the ring. In this compound, the substituents present a complex electronic landscape:

-NH₂ (Amino group) at C4: A very strong activating group that directs electrophiles to the ortho and para positions. In the context of the pyrazole ring, this would strongly activate the C3 and C5 positions.

-COOH (Carboxylic acid groups) at C3 and C5: These are deactivating groups that direct incoming electrophiles to the meta position (C4).

-Ph (Phenyl group) at N1: This group is generally considered to be deactivating towards the pyrazole ring.

Electrophilic substitution on pyrazoles typically occurs preferentially at the C4 position. researchgate.net However, in the target molecule, this position is already occupied by the amino group. The powerful activating effect of the amino group at C4 would direct substitution to C3 and C5, but these positions are also already substituted with deactivating carboxyl groups. This combination of effects—a blocked, highly activated position and deactivated adjacent positions—suggests that electrophilic aromatic substitution directly on the pyrazole ring would be very difficult to achieve under standard conditions. Reactions with potent electrophiles might lead to substitution on the N-phenyl ring or potential degradation of the molecule rather than clean substitution on the pyrazole core. Research on the halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) shows that halogenation occurs readily at the vacant and activated C4 position. beilstein-archives.org This reinforces the idea that the lack of an available C4 position on the target molecule is a significant barrier to this reaction type.

Nucleophilic Substitutions and Rearrangements

Nucleophilic aromatic substitution (SNAAr) is generally unfavorable on electron-rich aromatic systems like pyrazole unless the ring is activated by strong electron-withdrawing groups and contains a suitable leaving group (such as a halogen). The structure of this compound lacks both of these features, making it a poor substrate for classical SNAAr reactions.

However, a related reaction, Vicarious Nucleophilic Substitution (VNS), allows for the formal substitution of hydrogen in electron-deficient aromatics. This has been successfully applied to pyrazoles, for instance, in the synthesis of 4-amino-3,5-dinitro-1H-pyrazole from 3,5-dinitropyrazole. researchgate.netepa.gov The reaction proceeds because the two nitro groups make the pyrazole ring highly electron-deficient, facilitating nucleophilic attack. The target molecule, with its electron-donating amino group, is not sufficiently electron-deficient for such a reaction to occur.

Rearrangements of the pyrazole ring itself are not common and typically require high-energy conditions or specific structural features that are absent in this molecule. Therefore, the pyrazole core is expected to be stable and not undergo significant rearrangement reactions under normal laboratory conditions.

Selectivity and Control in Multi-Functionalized Pyrazole Reactivity

The synthetic utility of a complex molecule like this compound is fundamentally dependent on the ability to selectively modify its distinct functional groups. The presence of a nucleophilic amino group at the C4 position and two electrophilic carboxylic acid groups at the C3 and C5 positions, all attached to a stable aromatic pyrazole core, presents a significant challenge in chemical derivatization. Achieving selectivity is paramount to avoid the formation of complex product mixtures and to enable the controlled synthesis of advanced derivatives. The control of reactivity is primarily dictated by the inherent electronic properties of the functional groups, the steric environment, and the strategic manipulation of reaction conditions.

The principal reactive centers of the molecule are the exocyclic amino group (a potent nucleophile), the pyridine-like nitrogen atom (N2) of the pyrazole ring (a weaker nucleophile), and the carbonyl carbons of the two carboxylic acid groups (electrophilic centers, especially upon activation). The N1-phenyl group is largely unreactive but exerts steric and electronic influence on the pyrazole core.

Differential Reactivity and Chemoselectivity

The differential reactivity of the amino and carboxylic acid groups is the cornerstone of selective functionalization. The 4-amino group is highly nucleophilic and readily reacts with a variety of electrophiles. Conversely, the carboxylic acid groups require activation before they can react with nucleophiles. This intrinsic difference allows for a degree of chemoselectivity.

Reactions at the Amino Group: Under neutral or basic conditions, the amino group is the most reactive site for reactions like acylation, sulfonylation, and alkylation. For instance, treatment with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) would lead to the preferential formation of the corresponding 4-amido derivative. The carboxylic acid groups would remain as carboxylates under these conditions and be largely unreactive towards the electrophile.

Reactions at the Carboxylic Acid Groups: Selective reaction at the carboxylic acid moieties typically requires acidic conditions or the use of specific coupling agents. Under strongly acidic conditions (e.g., using H₂SO₄ as a catalyst), the amino group is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺). This deactivation of the amino group allows nucleophiles, such as alcohols, to react with the carboxylic acids, leading to ester formation (Fischer esterification). Similarly, direct amidation with an external amine can be achieved using coupling agents that activate the carboxylic acids. mdpi.comucl.ac.uk

The following table summarizes the predicted outcomes for key reactions, highlighting the control exerted by reaction conditions.

| Reagent / Condition | Target Group(s) | Expected Major Product | Rationale for Selectivity |

| Ac₂O, Pyridine, 0 °C | Amino (C4-NH₂) | 4-Acetamido-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid | The amino group is the strongest nucleophile under basic conditions. |

| SOCl₂, reflux | Carboxylic Acids (C3/C5-COOH) | 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarbonyl dichloride | Thionyl chloride converts carboxylic acids to highly reactive acid chlorides. |

| MeOH, H₂SO₄ (cat.), reflux | Carboxylic Acids (C3/C5-COOH) | Dimethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate | Amino group is deactivated via protonation under acidic conditions. |

| R-NH₂, EDC/HOBt, DMF | Carboxylic Acids (C3/C5-COOH) | 4-Amino-1-phenyl-N³,N⁵-dialkyl-1H-pyrazole-3,5-dicarboxamide | Coupling agents activate COOH groups for nucleophilic attack by the external amine. |

Control of Regioselectivity Between Carboxylic Acid Groups

While chemoselectivity between the amino and carboxylic acid groups is relatively straightforward to achieve, regioselectivity between the two carboxylic acid groups at the C3 and C5 positions presents a more complex challenge. These positions are inequivalent due to the substitution pattern of the pyrazole ring. The electronic influence of the N1-phenyl group and the C4-amino group is transmitted differently to the C3 and C5 positions, which could result in slight differences in their acidity (pKa) and reactivity.

However, this electronic difference is often subtle, and reactions such as esterification or amidation frequently yield di-substituted products. Achieving mono-functionalization at either the C3 or C5 position typically relies on several strategies:

Stoichiometric Control: The use of a limited amount of the activating agent or nucleophile (e.g., 0.9-1.0 equivalents) can favor mono-substitution. This approach, however, often results in a statistical mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation.

Steric Hindrance: The N1-phenyl group may create a slightly different steric environment around the C5-COOH compared to the C3-COOH group. This difference could potentially be exploited by using bulky reagents, although the effect is likely to be minor.

Intramolecular Cyclization: Under certain conditions, it might be possible to form a cyclic intermediate, such as a cyclic anhydride, by reacting the di-acid with a dehydrating agent. Subsequent ring-opening of this anhydride with a nucleophile could potentially offer a pathway to mono-substituted products, although the regioselectivity of the ring-opening would need to be controlled.

A hypothetical study on the mono-esterification of this compound could yield the results shown in the table below, illustrating the challenge of achieving high yields of a single mono-ester.

| Equivalents of Alcohol | Reaction Time (h) | Di-ester Yield (%) | Mono-ester (C3+C5) Yield (%) | Unreacted Di-acid (%) |

| 1.0 | 12 | 15 | 45 | 40 |

| 2.5 | 12 | 65 | 30 | 5 |

| 10.0 (solvent) | 24 | 95 | <5 | <1 |

Use of Protecting Groups

For complex, multi-step syntheses, a protecting group strategy is often the most reliable method for ensuring selectivity.

Amino Group Protection: The 4-amino group can be protected using standard N-protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). With the amino group masked, the chemistry of the two carboxylic acid groups can be explored without interference. For example, the protected di-acid could be converted to a di-acid chloride, which could then be reacted with a nucleophile. Subsequent removal of the protecting group would unveil the amino functionality.

Carboxylic Acid Protection: Conversely, both carboxylic acids could be protected as esters (e.g., methyl or ethyl esters). This would allow for selective functionalization of the amino group. The ester groups could then be hydrolyzed back to carboxylic acids in a final step. This approach is particularly useful for building complex substituents on the amino group.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design Principles for 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid

The design of this compound as a ligand is predicated on the strategic placement of its functional groups, each contributing to its coordination properties. The interplay between the carboxylate and amino donor sites, along with the steric and electronic influence of the phenyl substituent, dictates the geometry and dimensionality of the resulting metal complexes.

The primary coordination sites of this compound are the two carboxylate groups and the amino group. The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. researchgate.net This versatility is crucial for the formation of both discrete molecular complexes and extended coordination polymers. mdpi.comacs.org The deprotonated carboxylate moieties act as strong coordination sites for a wide range of metal ions.

The amino group at the 4-position of the pyrazole (B372694) ring introduces an additional nitrogen donor site. This group can participate in coordination, potentially leading to chelation in conjunction with an adjacent carboxylate group, although this would form a sterically strained four-membered ring. More commonly, the amino group can engage in hydrogen bonding, which plays a significant role in directing the self-assembly of the resulting supramolecular structures. The presence of both hard oxygen donors (from the carboxylates) and softer nitrogen donors (from the amino and pyrazole groups) allows this ligand to coordinate with a variety of metal ions under Pearson's Hard and Soft Acids and Bases (HSAB) principle. acs.org

The phenyl group attached to the N1 position of the pyrazole ring exerts a significant influence on the coordination environment around a metal center. This influence is twofold: steric and electronic.

Formation of Discrete Metal Complexes

The reaction of this compound with metal salts can lead to the formation of discrete metal complexes, where a central metal ion is coordinated by one or more ligand molecules.

The stoichiometry of the resulting metal-ligand adducts is dependent on several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. Common stoichiometries for complexes with bidentate or polydentate ligands include 1:1, 1:2, and 2:2 (metal:ligand).

The geometry of these complexes is dictated by the coordination preferences of the metal ion and the bite angle of the ligand. For a typical octahedral metal ion, a 1:2 metal-to-ligand ratio could result in a complex where two ligands chelate the metal ion, with the remaining coordination sites occupied by solvent molecules or counter-ions. Tetrahedral or square planar geometries are also possible for relevant metal ions. For instance, with divalent transition metal ions like Cu(II), Zn(II), or Co(II), distorted octahedral or square-pyramidal geometries are commonly observed. dnu.dp.ua

Below is a hypothetical table of potential discrete metal complexes, illustrating possible stoichiometries and geometries:

| Metal Ion | Stoichiometry (M:L) | Potential Geometry |

| Cu(II) | 1:1 | Square Planar / Distorted Octahedral (with solvent) |

| Zn(II) | 1:2 | Tetrahedral / Octahedral |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

This table is illustrative and based on common coordination geometries for these metal ions.

As mentioned, the carboxylate groups are versatile in their coordination. In the context of this compound, both bridging and chelating modes are possible and play a crucial role in the final structure.

Chelating Mode : A single ligand can coordinate to a metal center through two or more donor atoms. With this ligand, a common chelating mode would involve the two oxygen atoms of one carboxylate group binding to the same metal ion. Chelation involving both carboxylate groups to a single metal center to form a larger chelate ring is also a possibility. Pyrazole-based chelating ligands are known to form a variety of coordination complexes with varying geometries. researchgate.net

Bridging Mode : A ligand can bridge two or more metal centers. The dicarboxylate nature of this ligand makes it an excellent candidate for forming bridged structures. Each carboxylate group can coordinate to a different metal ion, leading to the formation of dinuclear or polynuclear complexes. This bridging is the fundamental linkage that extends to form coordination polymers and MOFs. The syn-anti bridging mode of carboxylates is a common feature in the construction of such extended networks. mdpi.com

Construction of Coordination Polymers and MOFs

The ability of this compound to act as a linker between metal centers is key to the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These are extended crystalline structures where metal ions or clusters (nodes) are connected by organic ligands (linkers).

The geometry of the ligand, with its two carboxylate groups extending from the pyrazole core, predisposes it to form network structures. The specific topology of the resulting MOF is influenced by the coordination geometry of the metal node and the connectivity of the ligand. For example, if the metal ion has a square planar coordination environment and the ligand links in a linear fashion, a 2D sheet-like structure could be formed. If the metal ion has an octahedral geometry, more complex 3D frameworks can be assembled. rsc.orgrsc.org

The presence of the amino and phenyl groups adds functionality to the pores of the resulting MOFs. The amino groups can serve as sites for post-synthetic modification or as basic sites for catalysis. The phenyl groups can enhance the stability of the framework through π-π stacking interactions and can also influence the adsorption properties of the MOF for organic molecules. Pyrazolate-based MOFs are noted for their potential in applications such as gas storage and catalysis. acs.orgdigitellinc.com

The following table summarizes the key features of the ligand in the context of MOF construction:

| Feature | Role in MOF Construction |

| Dicarboxylate functionality | Acts as a rigid or semi-rigid linker connecting metal nodes. |

| Pyrazole core | Provides a stable and geometrically defined scaffold for the linkers. |

| Amino group | Introduces functionality within the pores, can be used for post-synthetic modification. |

| Phenyl group | Influences pore size and environment, can enhance framework stability through intermolecular interactions. |

Hydro(solvo)thermal Synthesis Conditions

Hydrothermal and solvothermal methods are prevalent in the synthesis of coordination polymers using pyrazole dicarboxylate ligands. These techniques involve reacting the ligand and a metal salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent and temperature is critical as it can significantly influence the crystalline phase and structure of the resulting complex.

For instance, in the synthesis of copper(II) complexes with the related ligand pyrazole-3,5-dicarboxylic acid (H₃pzdc), reactions conducted in an aqueous solution at room temperature versus 80 °C yielded different hydrated complexes. rsc.org The use of solvent mixtures, such as water/N,N'-dimethylformamide (DMF), water/ethanol, or DMF/acetonitrile, has been shown to produce distinct structural outcomes, ranging from discrete tetranuclear complexes to one-dimensional (1D) chains. rsc.org

| Parameter | Condition | Outcome with H₃pzdc & Cu(II) | Reference |

| Temperature | Room Temperature | Dinuclear complex [Cu₂(pzdc)₂(H₂O)₂] | rsc.org |

| Temperature | 80 °C | Different hydrated dinuclear complex | rsc.org |

| Solvent | Water/DMF | 1D coordination chain | rsc.org |

| Solvent | Water/Ethanol | Anionic tetranuclear complex | rsc.org |

| Solvent | Pure DMF | Anionic 1D zigzag chain | rsc.org |

Specific Metal Ions and Their Coordination Behavior (e.g., Co(II), Cu(II), Cd(II), Pb(II), Sr(II), Sn(II))

The coordination behavior of pyrazole-based ligands has been studied with a range of transition metals. The pyrazole dicarboxylate ligand typically utilizes its carboxylate oxygen atoms and pyrazole nitrogen atoms to bind to metal centers. researchgate.net

Cu(II): Copper(II) has been extensively used with pyrazole-3,5-dicarboxylic acid, demonstrating remarkable structural diversity. Depending on the reaction conditions, it can form dinuclear, trinuclear, and tetranuclear clusters, as well as 1D and 3D coordination polymers. rsc.org In some complexes, the pyrazole-acetamide ligand coordinates to Cu(II) in a mononuclear fashion, with the coordination sphere completed by solvent molecules like ethanol. nih.gov

Cd(II): Cadmium(II) has been shown to form mononuclear complexes with pyrazole-acetamide ligands, where two ligand molecules are coordinated to the metal center along with two chloride anions to complete the coordination sphere. nih.gov In other work with a related methyl-pyrazole-carboxylic acid ligand, Cd(II) formed both a mononuclear 0D complex and a 3D coordination polymer where trinuclear Cd(II) clusters acted as secondary building units. rsc.org

Co(II): Cobalt(II) can form mononuclear complexes with pyrazole-carboxylate ligands, with the coordination sphere often filled by solvent molecules such as DMF and water. rsc.org

Sn(II): In studies with related amino-triazole-thiol ligands, Sn(II) has been shown to form coordination complexes, with a tetrahedral geometry often being proposed. nih.gov

The coordination environment of the metal ion is a key determinant of the final structure. For example, complexes with related ligands have shown tetrahedral geometries for Sn(II) and square planar for Cu(II). nih.gov

| Metal Ion | Observed Structure with Pyrazole-based Ligands | Dimensionality | Reference |

| Cu(II) | Dinuclear, Trinuclear, Tetranuclear clusters; Chains, Frameworks | 0D, 1D, 3D | rsc.org |

| Cd(II) | Mononuclear complexes; Trinuclear cluster-based network | 0D, 3D | nih.govrsc.org |

| Co(II) | Mononuclear complexes | 0D | rsc.org |

| Sn(II) | Tetrahedral complexes (with related triazole ligand) | 0D | nih.gov |

Role of Auxiliary Ligands in Supramolecular Assembly

Auxiliary ligands, also known as co-ligands or templates, play a crucial role in directing the self-assembly process of coordination networks. These are additional ligands included in the synthesis that coordinate to the metal centers or interact with the primary ligand through non-covalent interactions, influencing the final supramolecular architecture. rsc.org

The reaction of Cu(II) and pyrazole-3,5-dicarboxylic acid with the auxiliary ligand 1,2-di(4-pyridyl)ethane (bpa) exemplifies this principle. The inclusion of bpa led to the formation of several distinct complexes, including a 1D coordination chain and a 3D pillar-layer framework, structures not observed in its absence. rsc.org The bpa ligand can act as a bridge between metal centers, extending the dimensionality of the structure. The protonated form, H₂bpa²⁺, can also act as a counter-ion in anionic frameworks, stabilizing the structure through electrostatic interactions and hydrogen bonding. rsc.org The systematic use of different template molecules can lead to a wide range of structural diversity, even when using the same primary ligand and metal ion. researchgate.net

Structure-Property Relationships in Pyrazole Dicarboxylate Coordination Networks

The relationship between the structure of a coordination network and its physical or chemical properties is a central theme in materials science. For pyrazole dicarboxylate-based MOFs, the specific arrangement of metal ions, organic linkers, and the resulting pore structure dictates their potential applications.

While specific property studies on networks from this compound are not detailed in the provided sources, research on related pyrazole-based systems highlights several key relationships:

Luminescence: Coordination complexes of cadmium with 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to exhibit green fluorescence in the solid state. rsc.org The luminescent properties of MOFs are highly dependent on both the metal ion and the organic linker, with potential applications in chemical sensing.

Catalysis: A mononuclear Co(II) complex with a pyrazole-carboxylate ligand demonstrated bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org This suggests that the metal nodes within these frameworks can act as active sites for catalysis.

Porosity and Adsorption: The dimensionality and topology of the framework determine its porosity. Chiral and porous MOFs synthesized from bifunctional pyrazole-carboxylate ligands are considered promising materials for enantioselective adsorption and separation. mdpi.com

The electronic structure and geometry of the pyrazole derivatives are fundamental to their properties. researchgate.net The introduction of different functional groups, such as the amino and phenyl groups in the target ligand, can modify the electronic properties and steric profile of the linker, thereby influencing the structure and, consequently, the properties of the resulting coordination network. nih.gov

Supramolecular Chemistry and Crystal Engineering

Crystal Packing and Molecular Conformation

The interplay of the aforementioned intermolecular forces governs the final crystal packing and the preferred conformation of the molecule in the solid state.

The nature and position of substituents on the pyrazole (B372694) ring profoundly impact the resulting supramolecular assembly. nih.gov

Carboxylic Acid Groups: The two carboxylic acid groups are powerful structure-directing groups, strongly favoring the formation of O-H···O hydrogen-bonded dimers. Their presence at the 3- and 5-positions provides divergent vectors for network propagation.

Amino Group: The 4-amino group acts as a crucial hydrogen bond donor and can form intramolecular hydrogen bonds that planarize the pyrazole-dicarboxylic acid fragment. nih.govresearchgate.net It can also form key intermolecular links that stitch primary hydrogen-bonded motifs (like the carboxyl dimers) into higher-dimensional sheets or frameworks.

Phenyl Group: The phenyl group at the N1 position introduces steric considerations that influence the molecular conformation. The dihedral angle between the pyrazole and phenyl rings is a key conformational variable. In related structures, this angle can vary significantly, for instance, from 48.13° in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.govnih.gov to 65.3° and 85.6° for two different molecules in the asymmetric unit of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. nih.govresearchgate.net This rotation is influenced by the need to optimize crystal packing and accommodate intermolecular interactions. The phenyl ring also provides a site for π-stacking interactions.

Table 2: Conformational Data from Analogous Crystal Structures

| Compound | Rings | Dihedral Angle (°) | Significance |

|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.govnih.gov | Phenyl & Pyrazole | 48.13(3) | Significant twist between aromatic systems. |

| 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Molecule 1) nih.govresearchgate.net | Phenyl & Pyrazole | 65.3(2) | Demonstrates conformational flexibility and the influence of other substituents. |

Given the molecule's conformational flexibility (e.g., rotation of the phenyl ring) and the multitude of possible hydrogen-bonding arrangements, 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid is a strong candidate for exhibiting polymorphism—the ability to crystallize in multiple distinct crystal structures. Different polymorphs can arise from variations in synthetic conditions like solvent or temperature, leading to different packing arrangements and physical properties. rsc.org

Furthermore, the compound is an excellent candidate for co-crystallization. mdpi.com The dicarboxylic acid functionality makes it a robust synthon for forming co-crystals with a wide range of molecules, particularly those containing basic nitrogen atoms like pyridines. mdpi.comnih.gov By pairing it with other molecules (co-formers), it is possible to systematically modify the crystal structure and tune the material's properties through the formation of new, predictable hydrogen-bonding patterns. researchgate.net

Design Principles for Supramolecular Assemblies of Pyrazole Carboxylates

The design of supramolecular assemblies of pyrazole carboxylates is a cornerstone of crystal engineering, leveraging predictable non-covalent interactions to construct ordered solid-state architectures. The primary interactions governing the self-assembly of these molecules are hydrogen bonds, facilitated by the pyrazole ring and carboxylic acid functional groups. The specific structure of a molecule like this compound, which contains hydrogen bond donors (-NH2, -COOH, and pyrazole N-H, if tautomerism occurs) and acceptors (pyrazole N, C=O), allows for the formation of robust and directional supramolecular synthons.

The predictability of these assemblies stems from the hierarchical nature of hydrogen bonds. Carboxylic acids are particularly powerful building blocks in supramolecular chemistry due to their propensity to form highly stable, cyclic dimers through O-H···O hydrogen bonds. nih.gov This "carboxylic acid dimer" is one of the most reliable and frequently observed synthons in crystal engineering.

Furthermore, the pyrazole moiety itself is a versatile supramolecular synthon. nih.gov The ring contains both a hydrogen bond donor (the pyrrole-type nitrogen, N1-H) and a hydrogen bond acceptor (the pyridine-type nitrogen, N2), enabling the formation of hydrogen-bonded chains or dimers. nih.gov The interplay between these powerful hydrogen-bonding motifs—the carboxylic acid dimer and the pyrazole chain/dimer—along with the influence of other substituents, dictates the final supramolecular architecture.

While direct crystal structure analysis for this compound is not available in the cited literature, the design principles can be effectively inferred from closely related structures. The analysis of analogs such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and Pyrazole-3,5-dicarboxylic acid provides a strong foundation for predicting its supramolecular behavior.

Detailed Research Findings from Analogous Structures

Research on analogous compounds reveals key interaction patterns that are fundamental to predicting the crystal packing of functionalized pyrazole carboxylates.

A study on 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid , an isomer of the target compound, provides significant insight. nih.govresearchgate.net Its crystal structure demonstrates that the molecules are linked into two-dimensional sheets through a combination of strong intermolecular hydrogen bonds. nih.govresearchgate.net Firstly, a classic centrosymmetric carboxylic acid dimer is formed via pairs of O-H···O hydrogen bonds. nih.govresearchgate.net Secondly, these dimers are further connected through N-H···N interactions involving the amino group and the pyrazole nitrogen, creating extended chains. nih.govresearchgate.net An intramolecular N-H···O hydrogen bond is also observed, which helps to stabilize the planar conformation of the molecule. nih.govresearchgate.net

The crystal structure of Pyrazole-3,5-dicarboxylic acid monohydrate shows how the dicarboxylate pyrazole core can form extensive networks. researchgate.net In this structure, the molecules are joined into one-dimensional chains by both O-H···O and N-H···O hydrogen bonds. These chains are then linked into a three-dimensional structure through hydrogen bonds involving the water molecule, which bridges the chains. researchgate.net This highlights the capacity of the dicarboxylic acid functionality to create higher-dimensionality networks.

The following tables summarize the key crystallographic and hydrogen bonding data from these relevant analogous structures, which form the basis for understanding the supramolecular potential of this compound.

Table 1: Crystallographic Data for Analogous Pyrazole Carboxylic Acids

| Compound Name | Formula | Crystal System | Space Group | Key Finding | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₉N₃O₂ | Monoclinic | P2₁/n | Formation of 2D sheets via carboxylic acid dimers and N-H···N interactions. | nih.govresearchgate.net |

| Pyrazole-3,5-dicarboxylic acid monohydrate | C₅H₄N₂O₄·H₂O | Monoclinic | P2₁/c | Formation of 1D chains linked into a 3D network by water molecules. | researchgate.net |

Table 2: Key Hydrogen Bonding Motifs in Analogous Pyrazole Carboxylates

| Compound Name | Bond Type | Description | Motif | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | O-H···O | Intermolecular; connects molecules into a classic dimer. | R²₂(8) | nih.govresearchgate.net |

| N-H···N | Intermolecular; links dimers into sheets. | Chain | nih.govresearchgate.net | |

| N-H···O | Intramolecular; stabilizes molecular conformation. | S(6) | nih.govresearchgate.net | |

| Pyrazole-3,5-dicarboxylic acid monohydrate | O-H···O | Intermolecular; links molecules into chains. | Chain | researchgate.net |

| N-H···O | Intermolecular; contributes to 1D chain formation. | Chain | researchgate.net | |

| O-H···O(water) | Intermolecular; links chains into a 3D network. | Network | researchgate.net | |

| O(water)-H···N | Intermolecular; links chains into a 3D network. | Network | researchgate.net |

Based on these findings, the design principles for the supramolecular assembly of this compound would be predicated on the competition and cooperation between several robust synthons. The two carboxylic acid groups offer the potential for extensive one-, two-, or three-dimensional networks through the formation of carboxylic acid dimers or catemers. The amino group provides an additional hydrogen bond donor site, capable of forming N-H···N or N-H···O bonds, further extending the dimensionality of the assembly. The phenyl ring, while not a primary driver of assembly, can influence packing through weaker C-H···π interactions and steric effects. The interplay of these functional groups provides a rich landscape for the design of complex and predictable supramolecular architectures.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data were found for the NMR characterization of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid.

¹H and ¹³C NMR for Proton and Carbon Environments

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the proton and carbon environments of this compound are not available in the literature.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry

There are no available HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectra to confirm the connectivity of atoms or the stereochemistry of the molecule.

¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectral data, which would provide insight into the chemical environment of the nitrogen atoms within the pyrazole (B372694) ring and the amino group, have not been reported.

Solid-State NMR for Dynamic Behavior and Tautomerism

Investigations into the dynamic behavior, polymorphism, or tautomeric forms of this compound in the solid state using solid-state NMR have not been documented.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Specific IR absorption frequencies (cm⁻¹) corresponding to the characteristic vibrational modes of the functional groups (amino N-H, carboxylic acid O-H, C=O, C=N, C=C) and detailing the hydrogen bonding patterns for this compound are not available.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a powerful, non-destructive technique for investigating the vibrational modes of this compound. The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to the vibrations of its constituent functional groups. The analysis of these vibrations is often complemented by Density Functional Theory (DFT) calculations, which provide theoretical frequencies that aid in the precise assignment of the experimental Raman bands. researchgate.netresearchgate.net

Key vibrational modes expected in the Raman spectrum include:

Pyrazole Ring Vibrations : The characteristic stretching and deformation modes of the pyrazole ring are typically observed. C=C and C=N stretching vibrations are prominent, as are the ring breathing modes. nih.gov

Carboxylic Acid Group Vibrations : The C=O stretching vibration of the carboxylic acid groups gives rise to a strong Raman band. O-H stretching and bending modes are also present, though they are often broad. researchgate.net

Amino Group Vibrations : The N-H stretching vibrations of the primary amino group typically appear as distinct bands in the high-wavenumber region. N-H scissoring and wagging modes are also observable.

Phenyl Group Vibrations : The aromatic C-H stretching modes of the phenyl ring are found at wavenumbers above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com

A complete vibrational assignment is performed by considering the potential energy distribution (PED), which correlates the experimental bands with theoretical vibrational modes. nih.gov

Table 1: Characteristic Raman Bands for this compound (Theoretical)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Symmetric/Asymmetric Stretching | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretching | Phenyl Ring | 3000 - 3100 |

| O-H Stretching | Carboxylic Acid (-COOH) | 2500 - 3300 (Broad) |

| C=O Stretching | Carboxylic Acid (-COOH) | 1680 - 1720 |

| C=C / C=N Stretching | Pyrazole & Phenyl Rings | 1400 - 1650 |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 |

| C-N Stretching | Pyrazole Ring / Amino Group | 1250 - 1350 |

| C-O Stretching | Carboxylic Acid (-COOH) | 1210 - 1320 |

| O-H Bending | Carboxylic Acid (-COOH) | 850 - 950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The chromophores present in this compound—namely the phenyl group and the substituted pyrazole ring—are expected to exhibit characteristic absorption bands.

The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions within the aromatic systems of the pyrazole and phenyl rings. researchgate.net The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups as auxochromes can influence the position and intensity of these absorption maxima (λ_max). The lone pair of electrons on the nitrogen atom of the amino group can participate in n → π* transitions and can also cause a bathochromic (red) shift in the π → π* transitions due to resonance effects. The electronic properties and energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be further investigated using theoretical calculations, which complement the experimental UV-Vis data. derpharmachemica.com

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not available, analysis of closely related compounds such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid provides significant insight into the expected structural features. nih.govnih.gov

From these related structures, it can be inferred that the pyrazole ring is largely planar. nih.gov A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the attached phenyl ring. nih.gov The molecular conformation is heavily stabilized by intramolecular hydrogen bonds, particularly between the amino group and an adjacent carboxylic acid oxygen. nih.gov

In the crystal lattice, molecules are organized into extended networks through a series of intermolecular hydrogen bonds. A common and robust motif is the formation of centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups of two separate molecules. nih.govnih.gov Additional N-H···N and N-H···O interactions involving the amino group and the pyrazole nitrogen atoms further link the molecules, often creating two- or three-dimensional sheets. nih.gov

Table 2: Representative Crystal Data for a Closely Related Compound (5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7937 (5) |

| b (Å) | 21.613 (3) |

| c (Å) | 11.1580 (16) |

| β (°) | 92.170 (2) |

| Volume (ų) | 914.2 (2) |

| Z | 4 |

| Temperature (K) | 150 (2) |

| Data sourced from reference nih.gov |

Powder X-ray Diffraction for Phase Identification and Bulk Purity

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample of this compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), provides a unique fingerprint for the crystalline phase. researchgate.net

The primary applications of PXRD in this context are:

Phase Identification : The experimental PXRD pattern of a synthesized batch can be compared to a theoretical pattern generated from the single-crystal X-ray diffraction data to confirm the identity of the crystalline phase.

Purity Assessment : The presence of sharp, well-defined peaks indicates a highly crystalline material. Conversely, the appearance of unexpected peaks suggests the presence of crystalline impurities or a different polymorphic form, while a broad halo would indicate amorphous content. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉N₃O₄), the calculated molecular weight is approximately 247.21 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.